molecular formula C10H13N5S B2994718 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1946812-33-4

5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B2994718
CAS RN: 1946812-33-4
M. Wt: 235.31
InChI Key: DENURJVKEXAXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a member of the thiadiazole family of compounds and has been found to have potential therapeutic applications in a variety of diseases.

Scientific Research Applications

The compound has been studied for its potential therapeutic applications in a variety of diseases including cancer, inflammation, and infectious diseases. It has been found to exhibit potent antitumor activity in several cancer cell lines. Additionally, it has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. Furthermore, it has been found to have antiviral activity against several viruses including hepatitis B and C viruses.

Mechanism of Action

The exact mechanism of action of 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine is not fully understood. However, it has been suggested that it may exert its antitumor effects by inhibiting the activity of enzymes involved in cell proliferation and survival. Additionally, it has been proposed that it may modulate the immune system to exert its anti-inflammatory effects.
Biochemical and Physiological Effects:
The compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell proliferation and survival. Additionally, it has been found to modulate the immune system by inhibiting the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antiviral activity by inhibiting viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine in lab experiments is its potent antitumor activity. This makes it an attractive candidate for further development as an anticancer agent. Additionally, it has been found to have anti-inflammatory and antiviral activity, which could make it useful in the treatment of a variety of diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration route to minimize toxicity.

Future Directions

There are several future directions for the study of 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine. One direction is to further investigate its mechanism of action to better understand how it exerts its antitumor, anti-inflammatory, and antiviral effects. Additionally, further studies are needed to determine the optimal dosage and administration route to minimize toxicity. Furthermore, it may be useful to investigate the potential of this compound in combination with other drugs to enhance its therapeutic effects. Finally, it may be useful to investigate the potential of this compound in clinical trials to determine its efficacy and safety in humans.

Synthesis Methods

The synthesis of 5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine has been reported in several research articles. The most common method involves the reaction of 5-cyclopropyl-1-ethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with thiosemicarbazide to yield the final product.

properties

IUPAC Name

5-(5-cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5S/c1-2-15-8(6-3-4-6)7(5-12-15)9-13-14-10(11)16-9/h5-6H,2-4H2,1H3,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DENURJVKEXAXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=NN=C(S2)N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Cyclopropyl-1-ethylpyrazol-4-yl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.